Lipophilicity (LogP) as a Differentiator: Tert-Butyl Ester vs. Ethyl Ester Analog
The tert-butyl ester of 5-amino-1H-indole-2-carboxylate exhibits a significantly higher calculated LogP (a measure of lipophilicity) compared to its ethyl ester analog. This physicochemical difference is critical for applications involving membrane permeability or lipophilic environment partitioning. The calculated LogP for tert-butyl 5-amino-1H-indole-2-carboxylate is 2.7054 , while the predicted LogP for ethyl 5-amino-1H-indole-2-carboxylate is 1.9 [1]. This increased lipophilicity, driven by the larger tert-butyl group, can be leveraged for improved blood-brain barrier penetration or for tailoring solubility in non-polar media.
| Evidence Dimension | Calculated/Measured LogP |
|---|---|
| Target Compound Data | 2.7054 |
| Comparator Or Baseline | Ethyl 5-amino-1H-indole-2-carboxylate (CAS 71086-99-2), LogP = 1.9 |
| Quantified Difference | ~0.8 log unit (approx. 6.3-fold increase in partition coefficient) |
| Conditions | Calculated (ACD/Labs or similar) - model of octanol-water partition |
Why This Matters
A difference of ~0.8 in LogP corresponds to a roughly 6-fold difference in partitioning, a non-trivial factor for scientists optimizing compound properties in drug discovery programs.
- [1] MolAid. (n.d.). Ethyl 5-amino-1H-indole-2-carboxylate. Retrieved from https://www.molaid.com/detail/3101676yaed27de749N0 View Source
